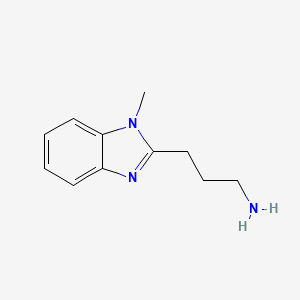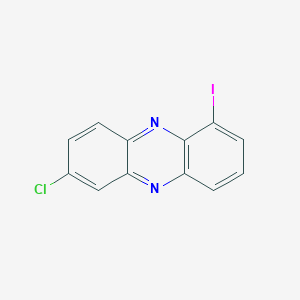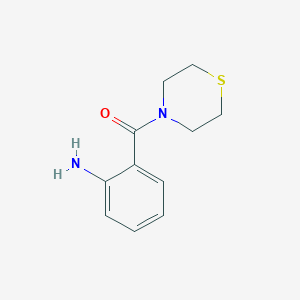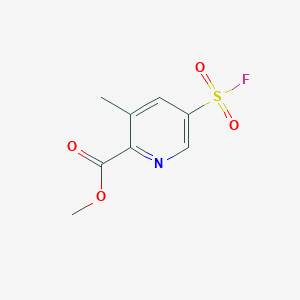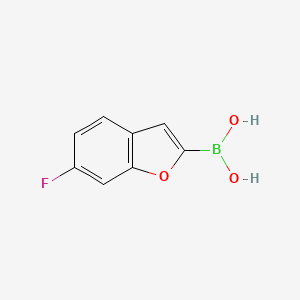
(6-Fluoro-1-benzofuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-1-benzofuran-2-yl)boronic acid: is an organoboron compound with the molecular formula C8H6BFO3. It is a derivative of benzofuran, where a boronic acid group is attached to the second position of the benzofuran ring, and a fluorine atom is substituted at the sixth position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making it a popular choice for carbon–carbon bond formation .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.
Result of Action
The molecular and cellular effects of (6-Fluoro-1-benzofuran-2-yl)boronic acid’s action would depend on the specific context of its use. In the context of SM cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of SM cross-coupling reactions, the reaction conditions can significantly impact the compound’s effectiveness . Additionally, the compound should be stored away from water/moisture and oxidizing agents to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-1-benzofuran-2-yl)boronic acid typically involves the borylation of 6-fluorobenzofuran. One common method is the hydroboration of 6-fluorobenzofuran using a borane reagent, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (6-Fluoro-1-benzofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This compound can also participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water are commonly used.
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for diverse applications .
Scientific Research Applications
Chemistry: (6-Fluoro-1-benzofuran-2-yl)boronic acid is widely used in organic synthesis for constructing complex molecules through cross-coupling reactions. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of potential therapeutic agents. Its derivatives have shown promise in anticancer, antiviral, and antimicrobial research .
Industry: In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds .
Comparison with Similar Compounds
- Benzofuran-2-boronic acid
- 2-Benzofuranylboronic acid
Comparison: (6-Fluoro-1-benzofuran-2-yl)boronic acid is unique due to the presence of the fluorine atom at the sixth position, which can influence its reactivity and biological activity. Compared to benzofuran-2-boronic acid, the fluorinated derivative may exhibit different electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(6-fluoro-1-benzofuran-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHKEUYLACLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=C(C=C2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800231-48-4 |
Source


|
| Record name | (6-fluoro-1-benzofuran-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)
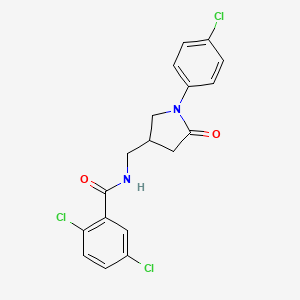

![1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B2810108.png)
![(2E)-3-(dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2810109.png)
![1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole](/img/structure/B2810110.png)
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2810113.png)

![N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2810115.png)
